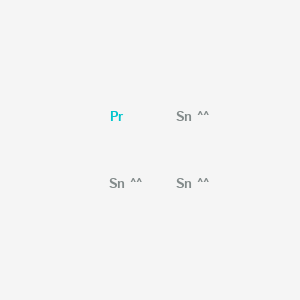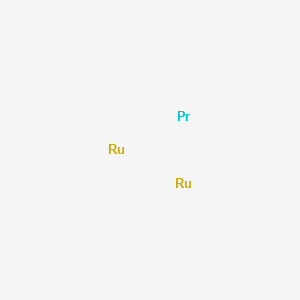
Praseodymium--ruthenium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium-ruthenium (1/2) is a compound formed by the combination of praseodymium and ruthenium in a 1:2 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium-ruthenium (1/2) can be synthesized through various methods. One common approach involves the use of praseodymium oxide and ruthenium chloride as starting materials. The reaction typically occurs under high-temperature conditions in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the deposition of ruthenium onto praseodymium oxide supports, creating a low-crystalline ruthenium nano-layer on the surface of praseodymium oxide .
Industrial Production Methods: Industrial production of praseodymium-ruthenium (1/2) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium-ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving praseodymium-ruthenium (1/2) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving praseodymium-ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, praseodymium-ruthenium (1/2) can form oxides of praseodymium and ruthenium .
Applications De Recherche Scientifique
Praseodymium-ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including ammonia synthesis and hydrogenation reactions . In biology and medicine, praseodymium-ruthenium (1/2) is being explored for its potential use in drug delivery systems and as an imaging agent . In industry, the compound is used in the production of high-performance materials and as a component in energy storage devices .
Mécanisme D'action
The mechanism of action of praseodymium-ruthenium (1/2) involves its interaction with molecular targets and pathways within the system. For example, in catalytic applications, the compound facilitates the cleavage of chemical bonds and the formation of new bonds, thereby accelerating the reaction rate .
Comparaison Avec Des Composés Similaires
Praseodymium-ruthenium (1/2) can be compared with other similar compounds, such as praseodymium oxide and ruthenium oxide. While these compounds share some properties, praseodymium-ruthenium (1/2) exhibits unique characteristics due to the synergistic effects of praseodymium and ruthenium. This compound offers enhanced catalytic activity and stability compared to its individual components .
List of Similar Compounds:- Praseodymium oxide (Pr₂O₃)
- Ruthenium oxide (RuO₂)
- Praseodymium chloride (PrCl₃)
- Ruthenium chloride (RuCl₃)
Propriétés
Numéro CAS |
12066-80-7 |
|---|---|
Formule moléculaire |
PrRu2 |
Poids moléculaire |
343.0 g/mol |
Nom IUPAC |
praseodymium;ruthenium |
InChI |
InChI=1S/Pr.2Ru |
Clé InChI |
OLGGKNRHHAUPLJ-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


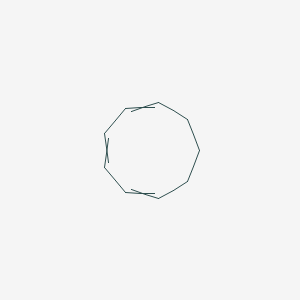
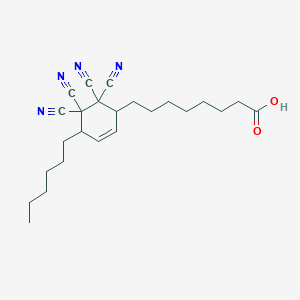
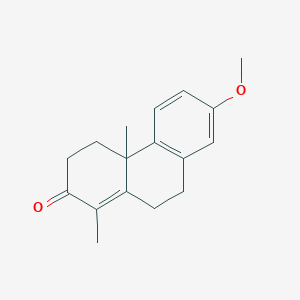
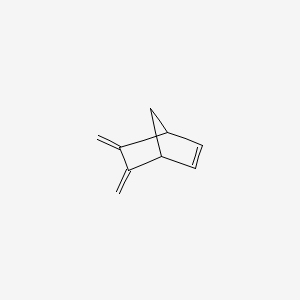
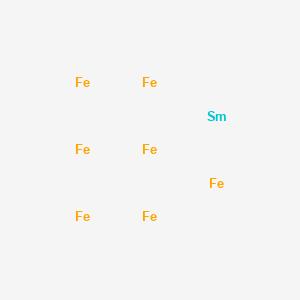
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
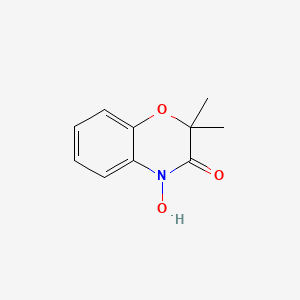
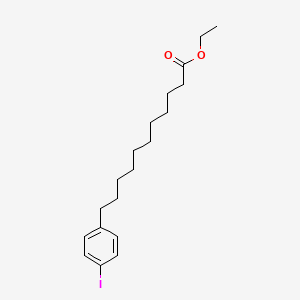
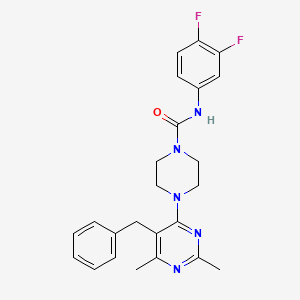
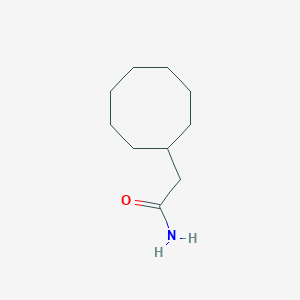
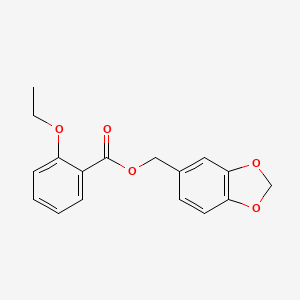
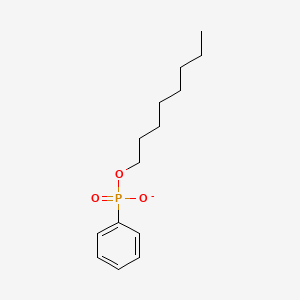
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
